1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a 4,6-dimethylpyrimidin-2-yl group at the 1-position and a 2-(5-methoxy-1H-indol-3-yl)ethyl chain at the carboxamide nitrogen. The ethyl linker between the indole and carboxamide groups adds flexibility, which could influence conformational adaptability during target engagement .
Properties
Molecular Formula |
C23H29N5O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29N5O2/c1-15-12-16(2)27-23(26-15)28-10-7-17(8-11-28)22(29)24-9-6-18-14-25-21-5-4-19(30-3)13-20(18)21/h4-5,12-14,17,25H,6-11H2,1-3H3,(H,24,29) |
InChI Key |
JXKMJJJFPAFDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting with a precursor such as 2,4,6-trimethylpyrimidine, selective methylation can be performed to obtain 4,6-dimethylpyrimidine.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Piperidine ring formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.
Coupling reactions: The final step involves coupling the pyrimidine, indole, and piperidine fragments through amide bond formation using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxy group on the indole can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
The compound is compared below with three analogues (Table 1) to highlight key structural variations and their inferred pharmacological implications.
Table 1: Structural Comparison of Piperidine-Carboxamide Derivatives
Key Observations:
Substituent Flexibility vs. The pyridin-4-ylmethyl substituent () offers a planar aromatic system, which may improve solubility but reduce steric bulk compared to the indole group .
In contrast, halogenated aryl groups () increase lipophilicity, favoring membrane penetration but risking off-target toxicity .
Pharmacological Implications: Indole derivatives are prevalent in CNS-targeting drugs (e.g., serotonin receptor modulators), suggesting the target compound may exhibit neuroactivity. The pyridine derivative () might instead favor peripheral targets due to enhanced solubility .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s indole-ethyl group may require multi-step synthesis (e.g., alkylation of indole followed by amide coupling), whereas pyridine derivatives () are more straightforward to functionalize .
- Structural Characterization: No crystallographic data were identified in the provided evidence. Tools like SHELX () could elucidate conformational preferences and binding modes .
- Biological Data: Limited activity data are available for direct comparison. Future studies should include: Binding assays (e.g., serotonin receptor subtypes). ADME profiling (e.g., metabolic stability of the methoxy group).
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that exhibits a variety of biological activities. With a structural composition that includes pyrimidine and indole moieties, this compound has garnered interest in medicinal chemistry for its potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 407.51 g/mol. The compound features multiple functional groups that contribute to its biological activity, including hydrogen bond donors and acceptors, which are critical for molecular interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O2 |
| Molecular Weight | 407.51 g/mol |
| LogP | 2.9914 |
| Polar Surface Area | 62.471 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Although specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may modulate pathways related to cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibition against viral polymerases, which are crucial for viral replication. In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various viruses, indicating promising antiviral potential .
Anticancer Activity
Compounds containing the pyrimidine and indole frameworks have been reported to possess anticancer properties. For example, studies on related compounds indicated that they can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with mechanisms involving caspase activation and mitochondrial dysfunction . The ability of these compounds to inhibit tumor growth has been linked to their interaction with specific oncogenic pathways.
Case Studies
- Case Study on Antiviral Efficacy : A study investigated the antiviral activity of a series of pyrimidine derivatives against Hepatitis C virus (HCV). The lead compound exhibited an IC50 value of 0.35 µM, demonstrating potent antiviral effects comparable to established antiviral agents .
- Case Study on Anticancer Effects : Another research focused on the cytotoxic effects of related compounds against leukemia cell lines. Results showed that certain derivatives had GI50 values at sub-micromolar concentrations, significantly outperforming traditional chemotherapeutics like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
